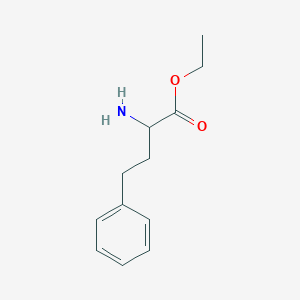![molecular formula C13H19N3O2 B8758888 N-[(4-nitrophenyl)methyl]-2-pyrrolidin-1-ylethanamine CAS No. 572881-25-5](/img/structure/B8758888.png)
N-[(4-nitrophenyl)methyl]-2-pyrrolidin-1-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-nitrophenyl)methyl]-2-pyrrolidin-1-ylethanamine is a compound that features a pyrrolidine ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-nitrophenyl)methyl]-2-pyrrolidin-1-ylethanamine typically involves the reaction of 4-nitrobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(4-nitrophenyl)methyl]-2-pyrrolidin-1-ylethanamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-nitrophenyl)methyl]-2-pyrrolidin-1-ylethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(4-nitrophenyl)methyl]-2-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The nitrophenyl group can participate in electron transfer processes, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(4-nitrophenyl)methyl]-2-pyrrolidin-1-ylethanamine derivatives: Compounds with similar structures but different substituents on the pyrrolidine ring or nitrophenyl group.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring but lacking the nitrophenyl group.
Nitrophenyl derivatives: Compounds containing the nitrophenyl group but lacking the pyrrolidine ring.
Uniqueness
This compound is unique due to the combination of the nitrophenyl group and the pyrrolidine ring, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
572881-25-5 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C13H19N3O2/c17-16(18)13-5-3-12(4-6-13)11-14-7-10-15-8-1-2-9-15/h3-6,14H,1-2,7-11H2 |
InChI Key |
ZOFTXZFTJKHWDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Naphtho[1,2-b][1,4]thiazin-3(4H)-one](/img/structure/B8758815.png)






![tert-butyl N-[rel-(1S,2S,4S)-4-amino-2-fluoro-cyclohexyl]carbamate](/img/structure/B8758851.png)



![3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline](/img/structure/B8758892.png)


